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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B10860778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of GBR
12783 dihydrochloride, a potent and selective dopamine reuptake inhibitor. The information

presented herein is intended to support research and drug development efforts by providing

detailed data on its binding characteristics, mechanism of action, and effects on downstream

signaling pathways, along with methodologies for key experimental procedures.

Core Pharmacological Data
GBR 12783 is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significant

selectivity over other monoamine transporters. Its primary mechanism of action is the

competitive inhibition of dopamine reuptake, leading to an increase in extracellular dopamine

levels in the synapse.

Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data regarding the binding affinity and

functional potency of GBR 12783.

Table 1: In Vitro Binding Affinity of GBR 12783
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Table 2: In Vitro Functional Activity of GBR 12783

Assay Preparation Species IC50 (nM) Reference

[3H]Dopamine

Uptake Inhibition

Rat Striatal

Synaptosomes
Rat

1.85 ± 0.1 (with

preincubation)
[1]

[3H]Dopamine

Uptake Inhibition

Rat Striatal

Synaptosomes
Rat

25 ± 3.5 (without

preincubation)
[1]

[3H]Dopamine

Uptake Inhibition

Mouse Striatal

Synaptosomes
Mouse 1.2

Norepinephrine

Uptake Inhibition
Rat Cortex Rat 160 [2]

Serotonin Uptake

Inhibition
Rat Cortex Rat 560 [2]

Table 3: In Vivo Activity of GBR 12783
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Assay Species Dose Effect Reference

Dopamine

Uptake Inhibition

(ex vivo)

Rat 8.1 mg/kg (i.p.) ID50 [2]

Locomotor

Activity
Mouse 5 and 7.5 mg/kg Increased activity [3]

Passive

Avoidance Task
Rat 10 mg/kg (i.p.)

Improved

retention

performance

[4]

Hippocampal

Acetylcholine

Release

Rat 10 mg/kg (i.p.)
Increased

release
[4]

Mechanism of Action and Downstream Signaling
GBR 12783 binds to the dopamine transporter, effectively blocking the reabsorption of

dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged

presence and increased concentration of dopamine in the synapse, thereby enhancing

dopaminergic neurotransmission.

The elevated synaptic dopamine levels result in the activation of postsynaptic dopamine

receptors, primarily the D1 and D2 receptor subtypes. This activation triggers downstream

intracellular signaling cascades.

D1 Receptor Pathway: Activation of D1-like receptors (D1 and D5) stimulates adenylyl

cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)

levels.[5] cAMP, in turn, activates Protein Kinase A (PKA). PKA phosphorylates various

downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa

(DARPP-32).[6][7] Phosphorylated DARPP-32 acts as a potent inhibitor of protein

phosphatase 1 (PP1), leading to a sustained state of phosphorylation of numerous neuronal

proteins and modulating neuronal excitability and gene expression.[6]

D2 Receptor Pathway: Activation of D2-like receptors (D2, D3, and D4) has an opposing

effect. It inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent
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reduction in PKA activity.[5]

The net effect of GBR 12783 on a given neuron will depend on the balance of D1 and D2

receptor expression and the intricate interplay of these signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b10860778?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9886093/
https://pubmed.ncbi.nlm.nih.gov/9886093/
https://pubmed.ncbi.nlm.nih.gov/9886093/
https://pubmed.ncbi.nlm.nih.gov/3754516/
https://pubmed.ncbi.nlm.nih.gov/3754516/
https://pubmed.ncbi.nlm.nih.gov/8090798/
https://pubmed.ncbi.nlm.nih.gov/8090798/
https://pubmed.ncbi.nlm.nih.gov/9774732/
https://pubmed.ncbi.nlm.nih.gov/9774732/
https://pubmed.ncbi.nlm.nih.gov/9774732/
https://pubmed.ncbi.nlm.nih.gov/9608529/
https://pubmed.ncbi.nlm.nih.gov/9608529/
https://pubmed.ncbi.nlm.nih.gov/1365418/
https://pubmed.ncbi.nlm.nih.gov/1365418/
https://pubmed.ncbi.nlm.nih.gov/2573537/
https://pubmed.ncbi.nlm.nih.gov/2573537/
https://www.benchchem.com/product/b10860778#pharmacological-profile-of-gbr-12783-dihydrochloride
https://www.benchchem.com/product/b10860778#pharmacological-profile-of-gbr-12783-dihydrochloride
https://www.benchchem.com/product/b10860778#pharmacological-profile-of-gbr-12783-dihydrochloride
https://www.benchchem.com/product/b10860778#pharmacological-profile-of-gbr-12783-dihydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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